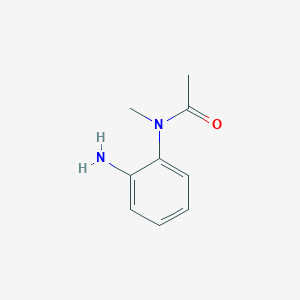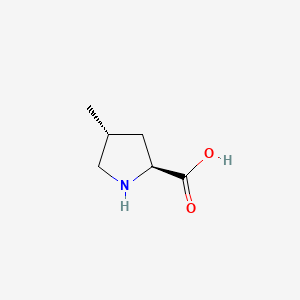![molecular formula C13H30BNO4Si B3118014 (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate CAS No. 2304635-79-6](/img/structure/B3118014.png)
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate
Descripción general
Descripción
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate is a compound that features a boronic acid group attached to a pyrrole ring, which is further substituted with a tris(propan-2-yl)silyl group. This unique structure combines the properties of boronic acids, pyrroles, and silyl groups, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a halogenated pyrrole reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Tris(propan-2-yl)silyl Group: The silyl group can be introduced through a hydrosilylation reaction, where a silyl hydride reacts with an alkyne or alkene in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrrole ring can be reduced to form pyrrolidines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrrolidines.
Substitution: Various silyl-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of boron-containing drugs and their interactions with biological systems.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate depends on its application. In BNCT, for example, the boronic acid group can capture neutrons, leading to the release of high-energy particles that can destroy cancer cells. The silyl group can enhance the compound’s stability and solubility, while the pyrrole ring can facilitate interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar boronic acid group but lacks the pyrrole and silyl groups.
Pyrrole-2-boronic Acid: Contains a boronic acid group attached to a pyrrole ring but lacks the silyl group.
Trimethylsilyl Pyrrole: Contains a silyl group attached to a pyrrole ring but lacks the boronic acid group.
Uniqueness
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate is unique due to the combination of boronic acid, pyrrole, and silyl groups in a single molecule. This unique structure imparts a combination of properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si.2H2O/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17;;/h7-12,16-17H,1-6H3;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZWOKKAHAQBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BNO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)
![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)








![10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride](/img/structure/B3118030.png)
